cis-4-(Boc-aminomethyl)cyclohexylamine
Overview
Description
Synthesis Analysis
The synthesis of related cyclohexylamine derivatives involves multi-step procedures starting from basic cyclohexane or cyclohexene compounds. For example, the synthesis of cis-4-[[[(2-Chloroethyl)nitrosoamino]carbonyl]methylamino] cyclohexanecarboxylic acid from cis-4-aminocyclohexanecarboxylic acid highlights a process that could be adapted for cis-4-(Boc-aminomethyl)cyclohexylamine, involving N-tosylated intermediates and further functional group transformations (Johnston et al., 1984).
Molecular Structure Analysis
The molecular structure of cyclohexylamine derivatives demonstrates significant conformational preferences, which influence their chemical reactivity and physical properties. For instance, the analysis of enantiomerically pure isophorone diamine reveals the importance of cis/trans isomerism and the impact of stereochemistry on molecular behavior (Berkessel et al., 2006).
Chemical Reactions and Properties
Cyclohexylamine compounds participate in various chemical reactions, including catalytic reductive methylation and reactions with electrophiles, highlighting their versatility in organic synthesis. The specific reactivity patterns of these compounds are crucial for designing synthetic pathways to target molecules (Lowry & Huitric, 1971).
Scientific Research Applications
- Specific Scientific Field: Pharmaceutical Synthesis
- Summary of the Application: The N-protected cis-4-aminocyclohexanol derivatives, such as cis-4-(Boc-aminomethyl)cyclohexylamine, have proven to be valuable intermediates in the syntheses of active pharmaceutical ingredients (APIs) .
- Methods of Application or Experimental Procedures: A novel continuous flow process for hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to the corresponding cis-4-aminocyclohexanols has been reported using H-Cube Pro . A >99% selectivity towards the desired product was obtained using a Raney nickel catalyst cartridge . Under carefully selected hydrogenation parameters, the reduction could stop at the also valuable 2-oxa-3-azabicyclo[2.2.2] octane intermediate, with a selectivity of >99% . The N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene producing nitroso hetero-Diels–Alder cycloaddition was also accomplished in a flow system using an Omnifit column packed with MnO2 .
- Summary of the Results or Outcomes: The two flow reactions were successfully merged in a system, thus the product was obtained in a multistep flow synthesis without any isolation or purification steps . Compared with the previously reported batch processes, the present multistep procedure facilitates an efficient cis selective preparation of numerous synthetically valuable 4-aminocyclohexanol derivatives .
Safety And Hazards
The safety data sheet for cis-4-(Boc-aminomethyl)cyclohexylamine indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
As a chemical reagent, the future directions for cis-4-(Boc-aminomethyl)cyclohexylamine largely depend on the needs of the scientific and industrial communities. It will continue to be used in the synthesis of various compounds in the agrochemical, pharmaceutical, and dyestuff fields . As research in these areas progresses, new uses for this compound may be discovered.
properties
IUPAC Name |
tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMYZMWDTDJTRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619358 | |
Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-(Boc-aminomethyl)cyclohexylamine | |
CAS RN |
296270-94-5, 192323-07-2 | |
Record name | 1,1-Dimethylethyl N-[(4-aminocyclohexyl)methyl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=296270-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl [(4-aminocyclohexyl)methyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00619358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | rac-tert-butyl N-{[(1r,4r)-4-aminocyclohexyl]methyl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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